
6-chloro-7H-purine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-7H-purine-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities This compound features a purine ring system substituted with a chlorine atom at the 6-position and a sulfonamide group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7H-purine-2-sulfonamide typically involves the reaction of 6-chloropurine with a sulfonamide derivative. One common method is the reaction of 6-chloro-4,5-dihydro-7H-purine with a sulfamide derivative under suitable conditions to yield the desired compound . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-7H-purine-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can undergo palladium-catalyzed cross-coupling reactions to form arylated or alkylated products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents for oxidation reactions.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-amino-7H-purine-2-sulfonamide derivatives, while cross-coupling reactions can produce arylated or alkylated purine derivatives .
Aplicaciones Científicas De Investigación
6-chloro-7H-purine-2-sulfonamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-chloro-7H-purine-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically exert their effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition disrupts the production of folic acid, leading to the inhibition of bacterial growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-chloro-7H-purine-2-sulfonamide include:
6-chloropurine: A related compound with a chlorine atom at the 6-position but lacking the sulfonamide group.
6-amino-7H-purine-2-sulfonamide: A derivative formed by substitution of the chlorine atom with an amino group.
6-chloro-9H-purine: Another related compound with a chlorine atom at the 6-position and different substitution patterns.
Uniqueness
The uniqueness of this compound lies in its combination of a purine ring system with both a chlorine atom and a sulfonamide group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Propiedades
Número CAS |
89284-35-5 |
|---|---|
Fórmula molecular |
C5H4ClN5O2S |
Peso molecular |
233.64 g/mol |
Nombre IUPAC |
6-chloro-7H-purine-2-sulfonamide |
InChI |
InChI=1S/C5H4ClN5O2S/c6-3-2-4(9-1-8-2)11-5(10-3)14(7,12)13/h1H,(H2,7,12,13)(H,8,9,10,11) |
Clave InChI |
HEPMUCBLJUYXSA-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1)C(=NC(=N2)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


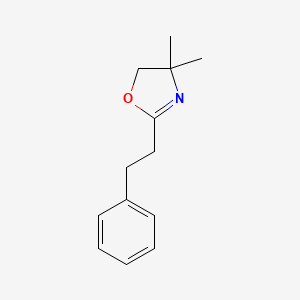
![3-[3-(Dimethylamino)propyl]-1,1-dimethyl-3-phenylpiperidin-1-ium iodide](/img/structure/B14004648.png)

![4-Methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine](/img/structure/B14004659.png)
![6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one](/img/structure/B14004665.png)
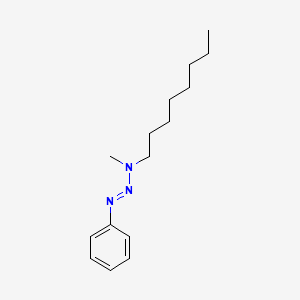
![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline](/img/structure/B14004675.png)
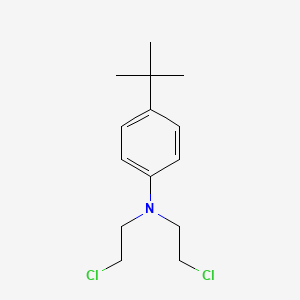

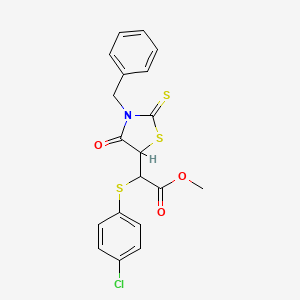
![2-(6-Chloro-4-methylsulfanylimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004710.png)
![2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B14004715.png)
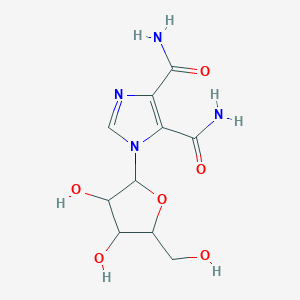
![Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]-](/img/structure/B14004725.png)
